![molecular formula C12H17F2O4P B15162270 Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate CAS No. 177284-54-7](/img/structure/B15162270.png)
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a difluoromethyl group attached to a 4-methoxyphenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of diethyl phosphite with a difluoromethylated aromatic compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include difluoromethylated phosphonic acids, substituted aromatic phosphonates, and reduced phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The phosphonate group can also participate in coordination chemistry, forming stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [difluoro(4-bromophenyl)methyl]phosphonate
- Diethyl [difluoro(4-chlorophenyl)methyl]phosphonate
- Diethyl [difluoro(4-nitrophenyl)methyl]phosphonate
Uniqueness
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate is unique due to the presence of the methoxy group on the aromatic ring. This group can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The methoxy group can also enhance the compound’s solubility and stability under various conditions .
Eigenschaften
CAS-Nummer |
177284-54-7 |
|---|---|
Molekularformel |
C12H17F2O4P |
Molekulargewicht |
294.23 g/mol |
IUPAC-Name |
1-[diethoxyphosphoryl(difluoro)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C12H17F2O4P/c1-4-17-19(15,18-5-2)12(13,14)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
SHWYLEPDTXDJMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)OC)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
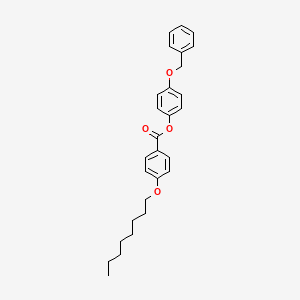
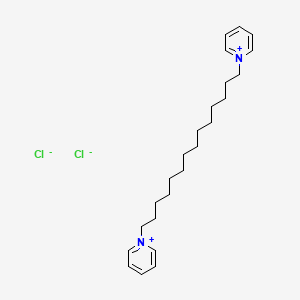
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
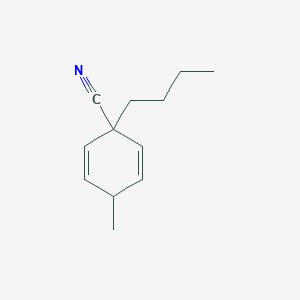
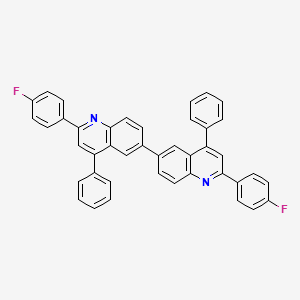

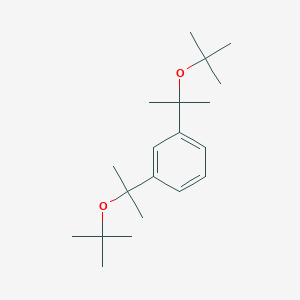
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
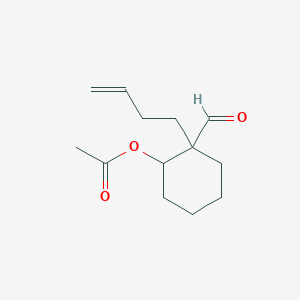
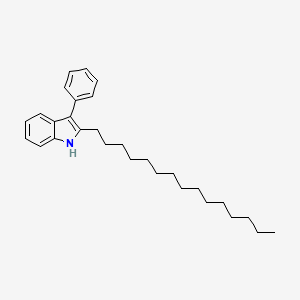
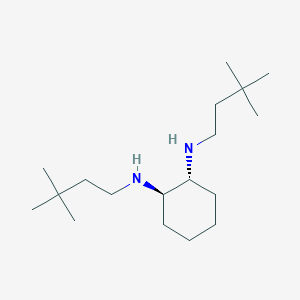
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)

